molecular formula C21H25N3O4S B2640591 N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1396849-74-3

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2640591
CAS No.: 1396849-74-3
M. Wt: 415.51
InChI Key: ROKXBPYYLBKBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinoyl group attached to a piperidine ring, which is further connected to a phenylsulfonyl group via a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinoylpiperidine Intermediate: This step involves the reaction of nicotinic acid with piperidine under dehydrating conditions to form the nicotinoylpiperidine intermediate.

    Attachment of the Phenylsulfonyl Group: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-bromopropanamide under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoylpiperidine Derivatives: Compounds with similar nicotinoylpiperidine structures but different substituents.

    Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups attached to different core structures.

Uniqueness

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(10-14-29(27,28)19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)21(26)18-5-4-11-22-16-18/h1-7,11,16-17H,8-10,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKXBPYYLBKBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.